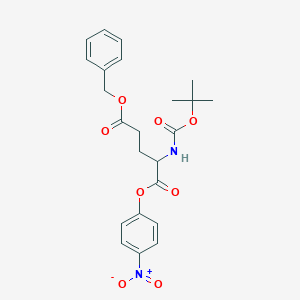

Boc-Glu(OBzl)-ONp

Description

Boc-Glu(OBzl)-ONp (tert-butoxycarbonyl-protected γ-benzyl glutamic acid p-nitrophenyl ester) is a specialized amino acid derivative used in peptide synthesis. Its structure comprises:

- Boc (tert-butoxycarbonyl): A protecting group for the α-amino group, removable under acidic conditions.

- Glu (glutamic acid): The core amino acid with a γ-carboxylic acid functional group.

- OBzl (benzyl ester): Protects the γ-carboxylic acid, cleavable via hydrogenolysis.

- ONp (p-nitrophenyl ester): An activating group that enhances reactivity in peptide bond formation by acting as a leaving group during coupling reactions .

Properties

IUPAC Name |

5-O-benzyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O8/c1-23(2,3)33-22(28)24-19(13-14-20(26)31-15-16-7-5-4-6-8-16)21(27)32-18-11-9-17(10-12-18)25(29)30/h4-12,19H,13-15H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDKXKMKRUDOMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394526 | |

| Record name | AC1MU65R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7536-59-6 | |

| Record name | AC1MU65R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Protection and Activation

The synthesis of this compound involves sequential protection of glutamic acid’s functional groups followed by activation of the α-carboxyl group. The canonical route proceeds as follows:

-

Dual Protection of Glutamic Acid :

-

The α-amino group is protected with a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate in a basic aqueous-organic biphasic system (e.g., dioxane/water with sodium hydroxide).

-

The γ-carboxyl group is esterified with benzyl alcohol using carbodiimide-mediated coupling (e.g., DCC/HOBt in dichloromethane). This yields Boc-Glu(OBzl)-OH.

-

-

Activation of the α-Carboxyl Group :

Boc-Glu(OBzl)-OH is converted to the 4-nitrophenyl ester (ONp) by reacting with 4-nitrophenol and a coupling agent. A representative protocol uses DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF or THF at 0–4°C for 2 hours, followed by room-temperature stirring for 12–18 hours. The active ester precipitates upon addition of ice-cold ether and is purified via recrystallization (e.g., ethyl acetate/hexane).

Key Data :

| Reaction Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Boc Protection | (Boc)₂O, NaOH, dioxane/H₂O, 0°C, 2h | 92% | >95% |

| Benzyl Esterification | BnOH, DCC, HOBt, DCM, RT, 24h | 85% | >90% |

| 4-Nitrophenyl Activation | 4-Nitrophenol, DCC, HOBt, DMF, 0°C→RT | 78% | >98% |

Alternative Coupling Strategies

To minimize racemization and improve scalability, alternative methods have been explored:

-

Mixed Carbonate Approach : Reaction of Boc-Glu(OBzl)-OH with 4-nitrophenyl chloroformate in the presence of N-methylmorpholine yields the active ester without carbodiimide reagents. This method reduces side products but requires stringent anhydrous conditions.

-

Enzymatic Activation : Lipase-catalyzed transesterification of Boc-Glu(OBzl)-OH with 4-nitrophenol in organic solvents (e.g., tert-amyl alcohol) has been reported, though yields remain suboptimal (≤65%).

Critical Analysis of Reaction Parameters

Solvent Selection

Solvent polarity significantly impacts reaction efficiency:

Temperature and Time Optimization

-

Activation at 0–4°C suppresses racemization but prolongs reaction duration (18–24 hours).

-

Elevated temperatures (e.g., 25°C) reduce reaction time to 6 hours but risk succinimide formation at the β-carboxyl.

Purification and Characterization

Recrystallization Protocols

Crude this compound is typically recrystallized from:

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 2.10–2.50 (m, 2H, γ-CH₂), 4.35 (m, 1H, α-CH), 5.15 (s, 2H, OCH₂Ph), 7.30–8.20 (m, 9H, Ar-H).

-

IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (Boc carbonyl), 1520 cm⁻¹ (NO₂).

Industrial-Scale Production Insights

Cost-Effective Modifications

Chemical Reactions Analysis

Types of Reactions

Boc-Glu(OBzl)-ONp undergoes several types of chemical reactions, including:

Substitution Reactions: The 4-nitrophenyl ester group can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.

Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions, resulting in the formation of Boc-Glu(OBzl)-OH and 4-nitrophenol.

Deprotection: The Boc group can be removed under acidic conditions, yielding the free amino group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines and peptide coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide) are used.

Deprotection: Trifluoroacetic acid is commonly used to remove the Boc group.

Major Products Formed

Peptide Bonds: Formation of peptide bonds with amines.

Hydrolysis Products: Boc-Glu(OBzl)-OH and 4-nitrophenol.

Deprotected Amino Acid: Free amino group after Boc removal.

Scientific Research Applications

Applications in Peptide Synthesis

Boc-Glu(OBzl)-ONp is primarily employed in solid-phase peptide synthesis (SPPS). Its applications include:

- Peptide Construction : The compound is integral in constructing peptides that require glutamic acid residues. It facilitates the formation of peptide bonds while maintaining the integrity of the amino acid during the synthesis process .

- Prodrug Development : this compound has been utilized in developing prodrugs that enhance oral bioavailability through oligopeptide transport mechanisms. This application is crucial for improving the pharmacokinetic profiles of therapeutic agents .

- Neurotrophic Factor Mimetics : Research has demonstrated that derivatives of this compound can mimic neurotrophic factors like nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). These mimetics are being investigated for their potential therapeutic effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

- Peptide Synthesis Optimization : A study reported on optimizing peptide synthesis by utilizing this compound to reduce side reactions, thus increasing yield and purity .

- Neurotrophic Factor Analogues : Research on dipeptide mimetics showed that incorporating this compound into peptide sequences improved their biological activity related to neuronal survival and regeneration .

Mechanism of Action

The mechanism of action of Boc-Glu(OBzl)-ONp involves the activation of the carboxyl group through the formation of a 4-nitrophenyl ester. This activated ester is highly reactive and readily forms peptide bonds with nucleophiles such as amines. The Boc group protects the amino group during the synthesis and can be removed under acidic conditions to yield the free amino group .

Comparison with Similar Compounds

Boc-Asp(OBzl)-ONp

Structural Differences :

Functional Implications :

- Applications : Preferred for peptides requiring aspartic acid residues, such as enzyme active sites or calcium-binding motifs.

Boc-Glu(OtBu)-ONp

Structural Differences :

- Replaces OBzl (benzyl) with OtBu (tert-butyl ester) on the γ-carboxylic acid.

Functional Implications :

- Stability : The tert-butyl group offers superior acid stability compared to benzyl, making it suitable for synthetic routes involving acidic deprotection steps.

- Deprotection: Requires strong acids (e.g., trifluoroacetic acid) instead of hydrogenolysis, which may limit compatibility with acid-sensitive peptides .

| Parameter | This compound | Boc-Glu(OtBu)-ONp |

|---|---|---|

| Molecular Weight | 444.43 g/mol | 424.5 g/mol |

| CAS Number | 26048-69-1 | 30615 (product ID) |

| Price (25 g) | ¥22,400 (~$320) | $380 |

| Deprotection Method | Hydrogenolysis | Acidolysis |

Boc-Glu(OSu)-OSu

Structural Differences :

- Replaces ONp (p-nitrophenyl) with OSu (succinimidyl ester) .

Functional Implications :

Boc-D-Glu-OBzl

Structural Differences :

- Features D-glutamic acid instead of the natural L-isomer.

Functional Implications :

Commercial Availability

- Suppliers : Kanto Reagents (Japan), GL Biochem (China), and FutureChem (Korea) offer this compound at scales from 5g to 100g, with prices ranging from $320 to $690 per 25g .

Biological Activity

Boc-Glu(OBzl)-ONp, also known as tert-butoxycarbonyl-L-glutamic acid 5-benzyl ester 4-nitrophenyl ester, is a significant compound in biochemical research, particularly in peptide synthesis and drug development. This article explores its biological activity, mechanisms of action, and applications in various scientific fields.

- Molecular Formula : C₁₇H₂₃N₃O₆

- Molecular Weight : 337.37 g/mol

- CAS Number : 7536-59-6

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group on the amino group of glutamic acid, a benzyl ester at the carboxylic acid position, and a 4-nitrophenyl ester which enhances its reactivity during peptide synthesis.

Target of Action

This compound primarily acts as a glutamic acid derivative , which plays a crucial role in peptide synthesis. Its structure allows it to function effectively as a building block in the formation of peptides.

Mode of Action

The compound serves as an N-terminal protected amino acid in solid-phase peptide synthesis (SPPS). It facilitates the sequential addition of amino acids, leading to the formation of complex peptides. The activation of the hydroxyl group with the 4-nitrophenyl moiety enhances its electrophilicity, making it more reactive towards nucleophiles during peptide bond formation .

Enzyme Interactions

This compound has been shown to inhibit specific enzymes, notably:

- Human Caspases : These are critical in the apoptosis pathway. The inhibition can disrupt normal apoptotic processes, which may have implications in cancer research where apoptosis modulation is crucial.

- HRV 3C Protease : This enzyme is involved in the life cycle of rhinoviruses. Inhibition can potentially interfere with viral replication, indicating its utility in antiviral drug development.

Cellular Effects

The compound influences cellular functions by contributing to peptide formation, impacting:

- Cell Signaling Pathways : Peptides synthesized using this compound can modulate various signaling pathways.

- Gene Expression : The peptides may alter transcriptional activity by interacting with transcription factors or other regulatory proteins.

- Metabolic Processes : By affecting enzyme activity and metabolic flux, it can influence cellular metabolism and energy production .

Applications in Research

This compound is widely utilized in several research areas:

- Peptide Synthesis : As a building block for synthesizing bioactive peptides.

- Drug Development : Involved in creating peptide-based drugs and inhibitors for therapeutic applications.

- Bioconjugation : Used to conjugate peptides with other biomolecules for targeted delivery systems.

- Enzyme Studies : Facilitates investigations into enzyme kinetics and substrate interactions .

Comparative Analysis

| Compound | Structure Characteristics | Applications |

|---|---|---|

| This compound | N-terminal Boc protection; 4-nitrophenyl ester | Peptide synthesis; enzyme inhibition |

| Boc-Glu(OBzl)-OH | Lacks 4-nitrophenyl ester | Less reactive; limited applications |

| Fmoc-Glu(OBzl)-ONp | Fmoc protection instead of Boc | Different deprotection conditions |

| Boc-Glu-OtBu | Uses tert-butyl ester instead of benzyl ester | Affects stability and reactivity |

Case Studies

- Peptide Synthesis Optimization : Research has demonstrated that using this compound significantly improves yields in synthesizing complex peptides compared to traditional methods .

- Antiviral Activity Assessment : Studies indicated that derivatives of this compound showed promising results in inhibiting HRV replication, suggesting potential therapeutic uses against viral infections .

- Cancer Research Applications : Investigations into caspase inhibition using this compound derivatives highlighted its role in modulating apoptosis, presenting opportunities for developing anticancer therapies .

Q & A

Q. What is the role of Boc-Glu(OBzl)-ONp in solid-phase peptide synthesis (SPPS)?

this compound is a protected glutamic acid derivative used to introduce glutamic acid residues into peptide chains. The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the benzyl (OBzl) ester protects the γ-carboxyl side chain. The 4-nitrophenyl (ONp) ester acts as an activating group, facilitating efficient coupling with free amino groups in peptide elongation . Methodologically, the ONp ester is displaced during nucleophilic attack by the deprotected amine of the growing peptide chain, forming a stable amide bond.

Q. How should this compound be stored to maintain stability?

The compound should be stored at 2–8°C in a desiccator to prevent hydrolysis of the ONp ester and degradation of the Boc group. Prolonged exposure to moisture or elevated temperatures can lead to premature activation or racemization. Analytical techniques like TLC or HPLC should be used to verify purity before use .

Q. What analytical methods are critical for confirming the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm (sensitive to the ONp group) is standard for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly the presence of Boc (1.4 ppm, singlet for tert-butyl) and OBzl (7.3 ppm, aromatic protons) groups. Mass spectrometry (MS) validates molecular weight .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in sterically hindered peptide sequences?

Coupling efficiency depends on solvent polarity, activation agents, and reaction time. Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility. Pre-activation with HOBt (1-hydroxybenzotriazole) or HOAt (7-aza-1-hydroxybenzotriazole) reduces steric hindrance. Kinetic monitoring via Kaiser test or HPLC ensures completion. For recalcitrant couplings, double coupling protocols or elevated temperatures (35–40°C) may be required .

Q. How do side reactions (e.g., diketopiperazine formation) impact this compound-mediated synthesis, and how can they be mitigated?

Diketopiperazine (DKP) formation occurs when intramolecular cyclization competes with elongation, particularly in sequences with proline or other turn-inducing residues. Strategies include:

Q. What contradictions exist in literature regarding the racemization propensity of this compound, and how can they be resolved experimentally?

Some studies report minimal racemization under standard conditions, while others note elevated D-isomer formation in prolonged reactions. To resolve this:

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in non-standard solvents?

Density functional theory (DFT) calculations can model the energy barriers for ONp ester hydrolysis or Boc deprotection. Parameters include solvation effects (via COSMO-RS models) and transition-state stabilization. Experimental validation via kinetic studies (e.g., UV-Vis monitoring of ONp release) correlates computational predictions with empirical data .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing yield variations in this compound coupling reactions?

Multivariate analysis (ANOVA or DOE) identifies critical factors (e.g., solvent, temperature, catalyst). For example:

Q. How can researchers reconcile discrepancies between theoretical and observed molecular weights in this compound-containing peptides?

Deviations may arise from incomplete deprotection, adduct formation, or isotopic distributions. Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). Isotopic pattern analysis distinguishes between true mass errors and natural abundance effects .

Q. What protocols ensure reproducibility in this compound-based synthesis for peer-reviewed publication?

Follow the Beilstein Journal of Organic Chemistry guidelines:

- Report exact molar ratios, solvent grades, and purification methods (e.g., flash chromatography gradients).

- Include NMR shifts, HPLC retention times, and MS spectra in supplementary data.

- For new compounds, provide elemental analysis or HRMS data to confirm purity ≥95% .

Tables for Key Data

Table 1: Common Analytical Parameters for this compound

| Parameter | Method | Expected Value | Reference |

|---|---|---|---|

| Purity | HPLC (C18) | ≥98% (λ = 254 nm) | |

| Melting Point | DSC | 85–87°C | |

| ¹H NMR (CDCl₃) | 500 MHz | δ 1.44 (s, Boc), 7.32 (m, OBzl) | |

| Solubility | Empirical | 50 mg/mL in DMF |

Table 2: Optimization Matrix for Coupling Efficiency

| Solvent | Temp (°C) | Catalyst | Yield (%) | Racemization (%) |

|---|---|---|---|---|

| DMF | 25 | HOBt | 92 | 0.8 |

| DCM | 25 | HOAt | 85 | 1.2 |

| NMP | 40 | HATU | 95 | 0.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.